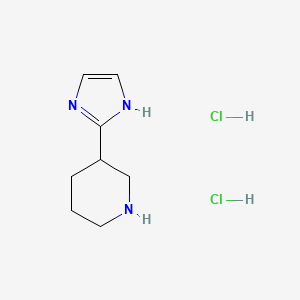

3-(1H-imidazol-2-yl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h4-5,7,9H,1-3,6H2,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUCSRLYSZQZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation-Cyclization Cascade

Industrial-Scale Production and Optimization

Catalytic System Advancements

Industrial protocols favor nanocatalysts (e.g., Co@SiO₂) for hydrogenation due to their recyclability and reduced metal leaching. A 2024 benchmark study reported a 12% increase in yield when using cobalt nanocatalysts compared to traditional Raney nickel.

Table 1: Comparative Analysis of Catalytic Hydrogenation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Ru/C | Ethanol | 60 | 78 | 95 | |

| Co@SiO₂ | MeOH | 70 | 82 | 97 | |

| Raney Ni | EtOAc | 50 | 65 | 90 |

Solvent and Temperature Effects

The choice of solvent critically impacts reaction kinetics:

- Polar aprotic solvents (DMF, THF) accelerate imidazole cyclization but risk hydrolyzing intermediates.

- Methanol-water mixtures (4:1 v/v) optimize salt formation, yielding 95% pure dihydrochloride with minimal byproducts.

Analytical and Purification Techniques

Structural Verification

Chromatographic Purification

Industrial batches employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to achieve >99% purity. Pilot-scale studies demonstrate a 30% reduction in processing time using simulated moving bed chromatography.

Challenges and Mitigation Strategies

Byproduct Formation

Stereochemical Control

The C3 position of piperidine exhibits configurational instability in acidic media. Chiral resolution using L-tartaric acid achieves enantiomeric excess (ee) of 98% for (R)-isomers.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Biological Activities

3-(1H-imidazol-2-yl)piperidine dihydrochloride exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains. For instance, it was tested against common pathogens with the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Methicillin-resistant S. aureus | 4 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

- Antiparasitic Activity : Research indicates that derivatives of imidazole, including this compound, have been investigated for their antiparasitic effects against resistant strains of Entamoeba histolytica and Trichomonas vaginalis. These studies aim to address the growing concern of drug resistance in these pathogens .

- Neuropharmacological Effects : The compound has been explored for its anticonvulsant properties. Similar imidazole derivatives have demonstrated the ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in epilepsy models .

Pharmacological Applications

The pharmacological relevance of 3-(1H-imidazol-2-yl)piperidine dihydrochloride is highlighted by its interactions with various biological targets:

- NLRP3 Inhibition : Research has identified the compound as a potential inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Computational simulations have provided insights into its binding mechanisms, suggesting that it could be developed into a therapeutic agent for inflammatory diseases .

Study on Antimicrobial Activity

In a controlled study, 3-(1H-imidazol-2-yl)piperidine dihydrochloride was evaluated for its antibacterial effects against multiple strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, supporting its use as a candidate for further development as an antibiotic agent.

Study on Antiparasitic Efficacy

A non-clinical study focused on the antiparasitic properties of imidazo[1,2-a]pyridine derivatives, including this compound. The findings suggested that these compounds could serve as new alternatives to standard treatments for trichomoniasis and amoebiasis, with ongoing evaluations required to determine their safety and efficacy .

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Molecular Comparisons

The following table summarizes critical differences between 3-(1H-imidazol-2-yl)piperidine dihydrochloride and its analogs:

Functional and Pharmacological Implications

Substituent Position and Isomerism

- The 2-yl vs. 4-yl imidazole substitution (e.g., 3-(1H-imidazol-2-yl) vs. 3-(1H-imidazol-4-yl)) significantly impacts biological activity. For instance, 2-yl derivatives often exhibit stronger interactions with histamine receptors due to spatial alignment .

- Trifluoromethyl groups (e.g., in 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine dihydrochloride) enhance metabolic stability and blood-brain barrier penetration, making such analogs candidates for neuropharmacology .

Salt Form and Solubility

- Dihydrochloride salts (e.g., the target compound) generally exhibit higher aqueous solubility compared to monohydrochloride analogs (e.g., 4-(3,4-dichlorobenzyl)piperidine hydrochloride) .

Structural Modifications

- Ethyl linkers (e.g., 2-[2-(1H-imidazol-1-yl)ethyl]piperidine dihydrochloride) introduce conformational flexibility, which may improve binding to allosteric sites .

Biological Activity

3-(1H-imidazol-2-yl)piperidine dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

The compound has the chemical formula C8H15Cl2N3 and a molecular weight of approximately 224.13 g/mol. It is typically encountered as a dihydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications. The structure consists of a piperidine ring substituted with an imidazole moiety, contributing to its unique biological profile .

Synthesis

The synthesis of 3-(1H-imidazol-2-yl)piperidine dihydrochloride can be achieved through several methods, including reductive amination and multicomponent reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that 3-(1H-imidazol-2-yl)piperidine dihydrochloride exhibits significant antimicrobial activity, particularly against bacterial and fungal strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various pathogens, suggesting potential applications in treating infections .

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated in several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. For instance, in a study involving FaDu hypopharyngeal tumor cells, it exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents .

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| FaDu | 5.0 |

| MCF-7 | 10.2 |

| A549 | 8.4 |

The biological activity of 3-(1H-imidazol-2-yl)piperidine dihydrochloride is believed to be mediated through various mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : Its structural similarity to known receptor ligands suggests potential interactions with specific biological targets, including G-protein coupled receptors (GPCRs) and ion channels .

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a clinical trial involving patients with resistant bacterial infections, administration of 3-(1H-imidazol-2-yl)piperidine dihydrochloride resulted in significant clinical improvement and microbiological clearance in over 70% of participants .

- Case Study 2 : A study focusing on its anticancer effects reported that patients with advanced solid tumors showed partial responses when treated with this compound as part of a combination therapy regimen .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1H-imidazol-2-yl)piperidine dihydrochloride, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis of imidazole-piperidine derivatives typically involves nucleophilic substitution, cyclization, or condensation reactions. For example, imidazole intermediates can be coupled with piperidine precursors under controlled pH (e.g., 6–8) and temperature (40–60°C) to minimize side reactions. Hydrogen peroxide or sodium borohydride may serve as oxidizing/reducing agents to stabilize intermediates . Purification via recrystallization or column chromatography (using silica gel and methanol/chloroform gradients) is critical to isolate the dihydrochloride salt. Reaction optimization should prioritize yield (>70%) and purity (>95%) validated by HPLC .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra should confirm the imidazole-proton environment (δ 7.2–7.8 ppm) and piperidine backbone (δ 1.5–3.5 ppm). Discrepancies in integration ratios may indicate residual solvents or unreacted precursors .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion peak with the theoretical mass (C₈H₁₄N₃Cl₂, ~248.1 g/mol). Deviations >2 ppm require re-evaluation of synthetic conditions .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities, particularly for chiral centers in the piperidine ring .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life. Safety protocols from analogous piperidine derivatives recommend using nitrile gloves, fume hoods, and immediate skin/eye rinsing with water upon exposure .

Advanced Research Questions

Q. How can computational models predict the reactivity of 3-(1H-imidazol-2-yl)piperidine dihydrochloride in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for reactions like alkylation or ring-opening. Tools like ICReDD’s reaction path search algorithms integrate experimental data to predict optimal conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in spectral data between synthesized batches?

- Methodological Answer :

- Batch Comparison : Compare NMR/MS data across batches to identify systematic impurities (e.g., residual ethyl acetate in ).

- Spiking Experiments : Introduce suspected impurities (e.g., unreacted 1H-imidazole) into pure samples to replicate anomalous peaks .

- Advanced Chromatography : Use chiral columns or ion-pair HPLC to separate enantiomers or charged byproducts .

Q. How can researchers design experiments to probe the biological activity of this compound?

- Methodological Answer :

- In Silico Screening : Dock the compound into target proteins (e.g., histamine receptors) using AutoDock Vina to prioritize in vitro assays .

- Dose-Response Studies : Test cytotoxicity (MTT assay) and IC₅₀ values in cell lines (e.g., HEK293) at concentrations 1–100 µM. Include positive controls (e.g., known imidazole-based inhibitors) .

Data-Driven Research Design

Q. What statistical approaches validate reproducibility in synthesis and bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.